Docosapentaenoic acid ethyl ester

Cardiovascular pharmacology Lipid metabolism Omega-3 comparative efficacy

Docosapentaenoic acid ethyl ester (DPA ethyl ester; CAS 119818-40-5) is a long-chain omega-3 polyunsaturated fatty acid ethyl ester with the molecular formula C24H38O2, formed by the condensation of (7Z,10Z,13Z,16Z,19Z)-docosapentaenoic acid with ethanol. As the ethyl ester derivative of n-3 docosapentaenoic acid (DPA, 22:5n-3)—an omega-3 fatty acid found in fish oils and algal sources—this compound is commercially available at purities typically ranging from ≥96% to ≥98% (GC).

Molecular Formula C24H38O2
Molecular Weight 358.6 g/mol
CAS No. 119818-40-5
Cat. No. B153358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDocosapentaenoic acid ethyl ester
CAS119818-40-5
Synonyms(7Z,10Z,13Z,16Z,19Z)-7,10,13,16,19-Docosapentaenoic Acid Ethyl Ester
Molecular FormulaC24H38O2
Molecular Weight358.6 g/mol
Structural Identifiers
SMILESCCC=CCC=CCC=CCC=CCC=CCCCCCC(=O)OCC
InChIInChI=1S/C24H38O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26-4-2/h5-6,8-9,11-12,14-15,17-18H,3-4,7,10,13,16,19-23H2,1-2H3/b6-5-,9-8-,12-11-,15-14-,18-17-
InChIKeyVCSQUSNNIFZJAP-AAQCHOMXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A solution in ethanol

Docosapentaenoic Acid Ethyl Ester (CAS 119818-40-5): n-3 DPA Ethyl Ester for Research and Analytical Applications


Docosapentaenoic acid ethyl ester (DPA ethyl ester; CAS 119818-40-5) is a long-chain omega-3 polyunsaturated fatty acid ethyl ester with the molecular formula C24H38O2, formed by the condensation of (7Z,10Z,13Z,16Z,19Z)-docosapentaenoic acid with ethanol [1]. As the ethyl ester derivative of n-3 docosapentaenoic acid (DPA, 22:5n-3)—an omega-3 fatty acid found in fish oils and algal sources—this compound is commercially available at purities typically ranging from ≥96% to ≥98% (GC) . It is functionally distinct from its free acid counterpart and from other omega-3 ethyl esters such as eicosapentaenoic acid ethyl ester (EPA-EE) and docosahexaenoic acid ethyl ester (DHA-EE) in terms of metabolic fate, tissue distribution, and biological activity profiles [2].

Why Docosapentaenoic Acid Ethyl Ester Cannot Be Substituted by EPA Ethyl Ester or DHA Ethyl Ester


In-class substitution of DPA ethyl ester with EPA-EE or DHA-EE introduces metabolic and functional non-equivalence that directly impacts experimental outcomes and analytical accuracy. While all three are omega-3 fatty acid ethyl esters, they exhibit distinct catabolic fates: DPA and DHA are catabolized to CO₂ significantly less than EPA (P<0.05), resulting in differential tissue retention patterns [1]. Furthermore, DPA supplementation uniquely reduces plasma triglycerides, total cholesterol, and non-HDL cholesterol in rat models—effects not observed with EPA or DHA supplementation under identical conditions [2]. In analytical contexts, DPA ethyl ester serves as a specific reference standard for EPA commercial production quality control (ANDA applications) and cannot be replaced by EPA-EE or DHA-EE due to different chromatographic retention and mass spectrometric fragmentation profiles [3]. These quantitative and functional divergences preclude generic interchangeability in both research and industrial applications.

Quantitative Differentiation Evidence: Docosapentaenoic Acid Ethyl Ester vs. EPA-EE and DHA-EE


Unique Plasma Lipid-Lowering Profile of DPA Ethyl Ester Not Shared by EPA-EE or DHA-EE

In a 6-week controlled dietary study in healthy adult rats (n=32), DPA ethyl ester supplementation (1% of total lipids) uniquely reduced plasma triglycerides, total cholesterol, non-HDL cholesterol, cholesterol esters, and total cholesterol/HDL-cholesterol ratio compared to the nonsupplemented control group. In contrast, EPA-EE and DHA-EE did not produce these lipid-lowering effects under identical experimental conditions [1]. This represents a qualitative functional difference rather than merely a quantitative potency variation.

Cardiovascular pharmacology Lipid metabolism Omega-3 comparative efficacy

DPA Ethyl Ester Elevates Tissue DHA to Levels Comparable to Direct DHA-EE Supplementation

In the same 6-week rat study, DPA ethyl ester supplementation increased liver and heart DHA contents to the same levels achieved by direct DHA ethyl ester supplementation [1]. Additionally, a substantial portion of DPA was retroconverted into EPA in the liver (38.5%) and kidney (68.6%) [1]. This dual metabolic capacity—simultaneously elevating tissue DHA while also serving as an EPA precursor—is not shared by EPA-EE (which does not elevate DHA to DHA-EE levels) or DHA-EE (which undergoes limited retroconversion to EPA).

Fatty acid metabolism Tissue distribution Retroconversion

Reduced Catabolism and Enhanced Cardiac/Skeletal Muscle Incorporation of DPA Ethyl Ester vs. EPA-EE

In a radiolabeled metabolic study comparing orally administered [¹⁴C]DPA, [¹⁴C]DHA, and [¹⁴C]EPA in rats, DPA and DHA were catabolized to CO₂ significantly less compared with EPA and oleic acid (P<0.05) [1]. The higher incorporation of DHA and DPA into the heart and skeletal muscle compared with EPA suggests that these C22 n-3 PUFA may play an important role in these tissues distinct from C20 EPA [1].

Fatty acid oxidation Tissue-specific retention C22 PUFA metabolism

Reported 100-Fold Greater Endothelial Cell Migration Activity of DPA vs. EPA

According to technical documentation from TCI, DPA stimulation of endothelial cell migration is reported to have 100 times greater activity than EPA [1]. While this finding derives from the free acid form (DPA) rather than the ethyl ester specifically, the ethyl ester serves as the prodrug/research form for cellular and in vivo studies of DPA bioactivity.

Endothelial cell biology Angiogenesis Omega-3 bioactivity

Industrial HPLC Purification Enables >99% Purity DPA Ethyl Ester for Analytical and Pharmaceutical Applications

An industrial HPLC purification method using reverse-phase octadecylsilica (ODS) with methanol/water (98:2) mobile phase achieved >99% purity for both DHA ethyl ester and DPA ethyl ester from single-cell oil in a one-step process [1]. This purity level exceeds the typical commercial specifications of ≥96% to 98% (GC) and supports applications requiring reference-standard-grade material .

Chromatography Analytical reference standards Pharmaceutical quality control

Procurement-Guided Application Scenarios for Docosapentaenoic Acid Ethyl Ester


Comparative Cardiovascular Pharmacology Studies Requiring Lipid Parameter Assessment

DPA ethyl ester is the required omega-3 ethyl ester for studies investigating plasma lipid modulation in rodent models. Evidence demonstrates that DPA-EE uniquely reduces plasma triglycerides, total cholesterol, non-HDL cholesterol, and total cholesterol/HDL-cholesterol ratio, whereas EPA-EE and DHA-EE do not produce these effects under identical conditions [1]. Researchers seeking to evaluate the full spectrum of omega-3 cardiovascular effects cannot substitute DPA-EE with other in-class compounds without losing this specific lipid-modulating phenotype.

Tissue-Specific Omega-3 Fatty Acid Metabolism and Retroconversion Studies

DPA ethyl ester serves as a dual metabolic precursor, simultaneously elevating tissue DHA to levels equivalent to direct DHA-EE supplementation while also undergoing substantial retroconversion to EPA in the liver (38.5%) and kidney (68.6%) [1]. This metabolic profile makes DPA-EE the preferred substrate for studies examining fatty acid interconversion pathways, tissue-specific retention of C22 PUFA in heart and skeletal muscle, and the metabolic relationship between DPA, DHA, and EPA pools in vivo [1].

Endothelial Cell Migration and Angiogenesis Assays

For in vitro assays evaluating endothelial cell migration, DPA ethyl ester (as a DPA prodrug) provides access to a bioactive omega-3 species with reported 100-fold greater activity than EPA in stimulating endothelial cell migration [2]. Researchers conducting angiogenesis, wound healing, or cardiovascular endothelial function studies should procure DPA-EE to ensure detection of biological activity that may be below the threshold of detection with EPA-EE at comparable concentrations.

Analytical Method Development and Pharmaceutical Quality Control

DPA ethyl ester is specifically indicated for analytical method development, method validation (AMV), and quality control applications for Abbreviated New Drug Applications (ANDA) during commercial production of eicosapentaenoic acid [3]. The compound can be provided with traceability against pharmacopeial standards (USP or EP) and is used as a reference standard for gas chromatographic detection of fish oil ethyl ester concentrations [3]. Procurement specifications should prioritize ≥98% purity material with full Certificate of Analysis documentation including GC-MS characterization .

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